炸弹松烯酮

描述

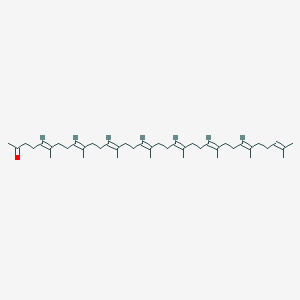

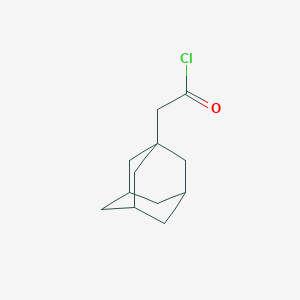

- Bombiprenone is a chemical compound identified in tobacco (Nicotiana tabacum). It has been isolated from flue-cured tobacco in yields of 0.1-0.6% dry weight. Its chemical name is 6,10,14,18,22,26,30,34-octamethyl-5,9,13,17,21,25,29,33-pentatriacontaoctaen-2-one (Irvine, Woollen, & Jones, 1972).

Synthesis Analysis

- Bombiprenone can be synthesized through aerobic photo-oxidation of Plastoquinone-A, likely via a hydroperoxide intermediate (Irvine et al., 1972).

科学研究应用

中枢神经系统作用:炸弹松烯酮通过其在大脑中的作用,可以增加交感神经外流,导致各种代谢效应,如增加肾上腺髓质肾上腺素分泌、抑制血浆胰岛素、升高血浆胰高血糖素和葡萄糖,并诱发高血糖 (布朗,塔切,和费舍尔,1979)。

对肠道发育的影响:它可能控制哺乳大鼠的肠道发育,并与摄入精胺和肾上腺释放皮质酮有关 (卡乌斯,德洛耶,和丹德里福斯,1997)。

对压力和进食的影响:炸弹松烯酮已被证明可以抑制大鼠的压力性进食,其饱腹效应与高血糖无关 (莫利和莱文,1981)。

肾上腺皮质细胞反应:输注炸弹松烯酮可以增加肾上腺皮质细胞的数量,而不会引起血浆皮质酮浓度或皮质细胞输出的明显变化 (马伦多维奇,努斯多夫,米斯科维亚克,和马伊赫扎克,1995)。

对血糖和其他代谢物的影响:将炸弹松烯酮微量注入下丘脑室旁核会增加血糖、游离脂肪酸和皮质酮 (古尼恩,塔切,罗森塔尔,米勒,巴特勒,和齐布,1989)。

对皮质酮水平的影响:炸弹松烯酮与其他化合物一起,会增加喂养大鼠的皮质酮水平,这可能与该系统对食物摄入的反应有关 (桑德和波特,1988)。

对体重减轻和能量消耗的影响:一种选择性的炸弹松烯酮受体亚型 3 激动剂对饮食诱导的肥胖大鼠表现出厌食作用并增强能量消耗,导致体重显着减轻 (尼奥等人,2017)。

属性

IUPAC Name |

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUKUBKVRRNJDI-WDXILIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018124 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bombiprenone | |

CAS RN |

21978-49-4 | |

| Record name | Bombiprenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bombiprenone and where is it found?

A1: Bombiprenone is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []

Q2: How is Bombiprenone formed?

A2: Bombiprenone is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []

Q3: Why is the formation of Bombiprenone relevant in analytical chemistry?

A3: The formation of Bombiprenone and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []

Q4: How is Bombiprenone detected and identified?

A4: Bombiprenone can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing Bombiprenone with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)